molecular formula C9H5NO2 B1602771 1-Benzofuran-5-yl isocyanate CAS No. 499770-79-5

1-Benzofuran-5-yl isocyanate

Cat. No.: B1602771
CAS No.: 499770-79-5
M. Wt: 159.14 g/mol
InChI Key: NXBDATRNNMSVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Benzofuran (B130515) Heterocyclic Scaffold in Organic Chemistry and Drug Discovery

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in organic and medicinal chemistry. cuestionesdefisioterapia.comresearchgate.net This structural motif is prevalent in a vast number of natural products and synthetic molecules that exhibit a wide array of biological activities. taylorandfrancis.comnih.govrsc.org The inherent properties of the benzofuran ring system make it a "privileged scaffold," meaning its structure is frequently found in compounds with diverse pharmacological applications. taylorandfrancis.comrsc.org

Benzofuran derivatives have been identified as possessing potent activities, including but not limited to:

Antimicrobial nih.govrsc.org

Antiviral rsc.orgunife.it

Antitumor taylorandfrancis.comnih.gov

Anti-inflammatory nih.govnih.gov

Antioxidant taylorandfrancis.comnih.gov

Neuroprotective frontiersin.org

The versatility of the benzofuran nucleus allows for a wide range of chemical modifications, enabling the synthesis of extensive libraries of compounds for drug discovery programs. nih.gov Researchers continually explore new synthetic methodologies to access novel benzofuran derivatives with enhanced biological profiles. rsc.org The presence of this scaffold in numerous clinically approved drugs underscores its importance in the pharmaceutical landscape. cuestionesdefisioterapia.com

Fundamental Importance of Isocyanate Functional Groups in Synthesis and Industrial Applications

The isocyanate group, with the chemical formula -N=C=O, is a highly reactive functional group that plays a pivotal role in organic synthesis and industrial chemistry. wikipedia.orgwikipedia.org Isocyanates are electrophiles, making them highly susceptible to reaction with a variety of nucleophiles, most notably alcohols and amines. wikipedia.orgyoutube.com

The reaction of an isocyanate with an alcohol yields a urethane (B1682113) linkage, which is the fundamental reaction in the production of polyurethanes. wikidoc.orgdan-iso.dk Polyurethanes are a versatile class of polymers with widespread applications, including:

Flexible and rigid foams for insulation and furniture wikipedia.orgdan-iso.dk

Coatings, adhesives, and sealants wikipedia.orgcdc.gov

Elastomers used in various consumer and industrial products youtube.comdan-iso.dk

In organic synthesis, isocyanates are valuable intermediates for the preparation of a diverse range of compounds, including ureas (from reaction with amines), carbamates, and other heterocyclic systems. wikipedia.orgwikidoc.org The industrial production of isocyanates is a major chemical enterprise, with compounds like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being produced on a massive scale. wikipedia.orgcdc.gov

Rationale for Comprehensive Academic Investigation of 1-Benzofuran-5-yl Isocyanate

The compound this compound merges the biologically significant benzofuran scaffold with the synthetically versatile isocyanate functional group. This unique combination provides a compelling rationale for its detailed academic investigation. The presence of the reactive isocyanate group on the benzofuran core opens up a vast chemical space for the synthesis of novel derivatives.

By utilizing the reactivity of the isocyanate, researchers can readily introduce a wide variety of substituents and functional groups onto the benzofuran skeleton. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of new compounds with tailored biological activities. nih.gov For instance, the reaction with various amines or alcohols can lead to the generation of benzofuran-based ureas and carbamates, classes of compounds known to exhibit interesting pharmacological properties.

Contextualization within Broader Isocyanate and Benzofuran Research Paradigms

The study of this compound is situated within the broader research paradigms of both isocyanate chemistry and benzofuran-focused drug discovery. It represents a strategic approach to leverage the well-established synthetic utility of isocyanates to functionalize a privileged biological scaffold.

This approach aligns with the ongoing trend in medicinal chemistry of exploring hybrid molecules, where two or more pharmacophoric units are combined to create new chemical entities with potentially enhanced or novel biological activities. The investigation of this compound and its derivatives contributes to the expanding library of benzofuran-based compounds and provides new tools for probing biological systems. The insights gained from studying its reactivity and the biological profiles of its derivatives can inform the design of future drug candidates and functional materials.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 499770-79-5 americanchemicalsuppliers.comaromsyn.comscbt.com
Molecular Formula C₉H₅NO₂ americanchemicalsuppliers.comaromsyn.comscbt.com
Molecular Weight 159.14 g/mol americanchemicalsuppliers.comscbt.com
Appearance Colorless to light yellow liquid americanchemicalsuppliers.com
Density 1.23 g/cm³ americanchemicalsuppliers.com
Purity >97% aromsyn.com

A related compound, 2,3-Dihydro-1-benzofuran-5-yl isocyanate , provides some comparative physicochemical data:

PropertyValueSource
CAS Number 215162-92-8 chemicalbook.comchembk.comfishersci.se
Molecular Formula C₉H₇NO₂ chembk.comfishersci.se
Molecular Weight 161.16 g/mol fishersci.se
Melting Point 42 °C chemicalbook.com
Boiling Point 130-132 °C at 3 mmHg chemicalbook.com
Solubility Chloroform chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyanato-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBDATRNNMSVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594464
Record name 5-Isocyanato-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-79-5
Record name 5-Isocyanatobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isocyanato-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzofuran 5 Yl Isocyanate and Its Analogues

Established Approaches for Isocyanate Moiety Introduction

The conversion of a precursor molecule, typically an amine or a carboxylic acid derivative, into an isocyanate is a critical transformation. For a compound like 1-benzofuran-5-yl isocyanate, this would involve the transformation of a functional group at the 5-position of the benzofuran (B130515) ring. Several key methodologies have been developed for this purpose, each with distinct advantages and limitations.

Phosgene-Based and Alternative Phosgene-Free Strategies

Historically, the industrial production of isocyanates has been dominated by the use of phosgene (B1210022) (COCl₂), a highly toxic and hazardous gas. chemistryviews.orguniversityofcalifornia.edu The process involves reacting a primary amine, such as 5-aminobenzofuran, with phosgene. While effective, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct have driven extensive research into safer, "phosgene-free" alternatives. universityofcalifornia.edugoogle.com

Modern phosgene-free strategies aim to replace phosgene with less hazardous carbonyl sources. Notable alternatives include:

Diphosgene (Trichloromethyl Chloroformate): A liquid that serves as a safer substitute for gaseous phosgene, it can convert aliphatic and aromatic amines into isocyanates under milder conditions. hi.is

Carbon Dioxide (CO₂): Researchers have developed methods that utilize CO₂ as a C1 building block. chemistryviews.org One such method involves reacting an arylamine with CO₂ to form a carbamic acid intermediate, which is then dehydrated to yield the isocyanate. chemistryviews.org

Dimethyl Carbonate (DMC): As an environmentally friendly reagent, DMC can react with amines to form carbamates, which are then thermally decomposed to produce isocyanates. This process avoids chloride ions and is less corrosive. semanticscholar.org

Urea (B33335) Method: This approach uses urea and amines as raw materials to synthesize carbamates, which subsequently decompose into isocyanates. The byproducts can be recycled, making it an atom-efficient process. semanticscholar.org

Curtius Rearrangement: Mechanistic Considerations and Scalability Challenges

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically generated from a corresponding carboxylic acid derivative (e.g., 1-benzofuran-5-carboxylic acid). organic-chemistry.orgwikipedia.org

Mechanism: The reaction involves the thermal decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org It is now understood to be a concerted process, where the migration of the R-group occurs simultaneously with the expulsion of dinitrogen gas, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This mechanism ensures the complete retention of the migrating group's stereochemistry. wikipedia.orgnumberanalytics.com

Scalability Challenges: Despite its utility and tolerance for a wide range of functional groups, the primary challenge of the Curtius rearrangement on a large scale is the hazardous nature of the acyl azide intermediate. nih.govescholarship.org Acyl azides can be thermally unstable and potentially explosive, posing significant safety risks during synthesis, isolation, and handling. escholarship.orggoogle.com This has historically limited the industrial application of the classical batch-wise Curtius rearrangement. google.com

FeatureDescription
Starting Material Carboxylic Acid or its derivatives (e.g., acyl chloride)
Key Intermediate Acyl Azide (R-CO-N₃)
Product Isocyanate (R-N=C=O)
Mechanism Concerted rearrangement with loss of N₂ gas
Stereochemistry Complete retention of configuration
Key Advantage High functional group tolerance
Scalability Issue Hazardous and potentially explosive nature of the acyl azide intermediate

Staudinger-Aza-Wittig Reaction: Microwave-Assisted and One-Pot Protocols

The Staudinger-Aza-Wittig reaction provides an alternative pathway to isocyanates from organic azides. This tandem reaction involves the initial reaction of an azide with a phosphine (B1218219) (Staudinger reaction) to form an aza-ylide intermediate, which is then trapped by an electrophile like carbon dioxide to generate the isocyanate.

Recent advancements have significantly improved the efficiency and convenience of this method.

Microwave-Assisted Protocols: The use of microwave irradiation can dramatically accelerate the reaction, leading to faster synthesis times and often improved yields. beilstein-journals.orgnih.govacs.org

One-Pot Procedures: Combining multiple reaction steps into a single pot, such as the formation of the azide followed by the Staudinger-Aza-Wittig reaction, enhances operational simplicity and reduces waste. beilstein-journals.orgnih.govkuleuven.be

Polymer-Supported Reagents: A major drawback of the traditional Staudinger reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove. beilstein-journals.org Using polymer-bound phosphines simplifies purification, as the phosphine oxide byproduct remains attached to the solid support and can be removed by simple filtration. beilstein-journals.orgnih.gov

Advancements in Continuous Flow Chemistry for Isocyanate Synthesis

Continuous flow chemistry has emerged as a powerful technology to address the safety and scalability issues associated with isocyanate synthesis, particularly via the Curtius rearrangement. rsc.orgrsc.org In a flow reactor, small volumes of reactants are continuously mixed and reacted in a closed system. google.comacs.org

This approach offers several key advantages:

Enhanced Safety: Hazardous intermediates, such as acyl azides, are generated and consumed in situ within the reactor, meaning only a small amount exists at any given moment. google.comthieme-connect.com This significantly mitigates the risk of explosion associated with accumulating large quantities in a batch reactor. universityofcalifornia.edu

Improved Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better consistency and potentially higher yields. rsc.orgthieme-connect.com

Scalability: Scaling up production is achieved by running the flow process for a longer duration, rather than using larger reactors, which avoids many of the safety and heat-transfer problems of large-scale batch reactions. thieme-connect.com

Synthetic Pathways to the Benzofuran Ring System

The benzofuran scaffold is a common motif in natural products and pharmaceuticals. nih.gov Its synthesis has been the subject of extensive research, leading to a multitude of strategies for constructing the fused furan (B31954) ring onto a benzene (B151609) core.

Classical Annulation and Cyclization Reactions for Benzofuran Formation

The construction of the benzofuran ring generally involves the formation of one of the two C-O bonds or the C-C bond of the furan ring via an intramolecular cyclization reaction. A variety of starting materials and reaction conditions can be employed.

Synthetic StrategyStarting MaterialsKey Features
Cyclodehydration α-Phenoxy ketonesAcid-catalyzed (e.g., Eaton's reagent) removal of water to close the furan ring. researchgate.net
Palladium-Catalyzed Cyclization o-Iodophenols and terminal alkynesA powerful Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran system. acs.orgnih.gov
From Salicylaldehydes Salicylaldehydes and various coupling partnersReaction with reagents like chloroacetonitrile (B46850) followed by cyclization is a common route.
Oxidative Cyclization o-AlkenylphenolsPalladium catalysts can be used to effect an intramolecular oxidative C-O bond formation. mdpi.com
Benzannulation (Trialkylsilyl)vinylketenes and lithium ynolatesA convergent strategy that assembles the aromatic ring with substituents already in place, which can then be cyclized to form the benzofuran. nih.gov

A common and versatile approach to substituted benzofurans involves the coupling of a phenol (B47542) derivative with a component that will form the furan ring, followed by cyclization. For instance, the synthesis of 2-arylbenzofurans can be achieved via the Sonogashira coupling of o-iodophenols with terminal alkynes, a reaction catalyzed by palladium and copper complexes. acs.orgrsc.org Another classical method is the acid-catalyzed cyclodehydration of α-phenoxy ketones. researchgate.net These methods provide robust and adaptable pathways to the core benzofuran structure required for the ultimate synthesis of this compound.

Rearrangement-Based Syntheses from Precursor Heterocycles

The synthesis of heteroaryl isocyanates, including this compound, can be effectively achieved through rearrangement reactions, with the Curtius rearrangement being a primary and clean method. whiterose.ac.ukgoogle.com This reaction facilitates the transformation of a carboxylic acid derivative into an isocyanate.

The process commences with the conversion of 1-benzofuran-5-carboxylic acid into an acyl azide. This intermediate is typically generated by reacting the corresponding acyl chloride or acylhydrazine with an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA). wikipedia.org The acyl azide is then subjected to thermal or photochemical conditions, prompting a rearrangement. whiterose.ac.uk

The mechanism is understood to be a concerted process where the bond to the R-group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂), thereby avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted pathway leads directly to the formation of this compound. A significant advantage of the Curtius rearrangement is its mild reaction conditions and the inert nature of its byproduct, nitrogen gas, which simplifies product purification. google.comnih.gov

Key Features of the Curtius Rearrangement:

Starting Material: 1-Benzofuran-5-carboxylic acid or its derivatives.

Key Intermediate: 1-Benzofuran-5-carbonyl azide.

Product: this compound.

Byproduct: Nitrogen gas (N₂).

Mechanism: Concerted rearrangement with loss of N₂.

Transition Metal-Catalyzed Coupling and Cyclization Methodologies

While direct catalytic synthesis of the isocyanate is uncommon, transition metal catalysis is fundamental for constructing the benzofuran core, which is the necessary scaffold for the target molecule. A multitude of methods utilizing palladium, copper, iron, and rhodium have been developed for synthesizing substituted benzofurans. acs.orgacs.org These strategies often involve the intramolecular cyclization of functionalized phenols.

A prevalent approach is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, followed by an intramolecular cyclization to form the benzofuran ring. acs.orgacs.org For instance, the coupling of 3-hydroxy-4-iodophenyl derivatives with alkynes can pave the way for a C-5 functionalized benzofuran.

Iron and copper catalysis have also been employed in one-pot processes starting from 1-aryl or 1-alkylketones. acs.org These reactions proceed via a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by a copper- or iron-catalyzed intramolecular O-arylation to forge the C-O bond of the furan ring. acs.orgmdpi.com

Rhodium-based catalysts have been utilized for the multicomponent synthesis of substituted benzofurans, showcasing the versatility of transition metals in accessing this heterocyclic core. acs.org These catalytic methods provide robust and flexible routes to various benzofuran precursors that can then be further functionalized at the C-5 position and converted to the desired isocyanate.

Table 1: Selected Transition Metal-Catalyzed Syntheses of the Benzofuran Core

Catalytic System Starting Materials Reaction Type Reference
Pd/Cu 2-Halophenols and terminal alkynes Sonogashira coupling and intramolecular cyclization acs.org
Fe/Cu 1-Arylketones C-H halogenation and intramolecular O-arylation acs.org
Iridium Substituted benzylic alcohols Hydrogen transfer researchgate.net
Rhodium Salicylic acid derivatives and vinyl carbonates Transfer of vinylene acs.org
Palladium o-Alkynylphenols Hydroalkoxylation and cyclization mdpi.com

Directed Synthesis of this compound: Key Precursors and Reaction Optimization

The directed synthesis of this compound hinges on the efficient preparation of precursors where a functional group amenable to conversion into an isocyanate is installed at the C-5 position of the benzofuran ring.

Regioselective Functionalization of the Benzofuran Core at the C-5 Position

Achieving regioselective functionalization at the C-5 position is a critical step. Several synthetic routes begin with appropriately substituted phenols or acetophenones. For example, 2-hydroxy-5-substituted acetophenones can serve as foundational starting materials. jocpr.com

One common strategy involves the synthesis of 1-benzofuran-5-carbaldehyde, which can be subsequently oxidized to the corresponding carboxylic acid—the direct precursor for the Curtius rearrangement. The synthesis of 2-aryl-1-benzofuran-5-carbaldehyde has been achieved from 2-hydroxyacetophenone (B1195853) through a series of reactions including protection, oxime formation, and cyclization. jocpr.com Another route utilizes the coupling of 5-iodovanillin (B1580916) with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) iodide co-catalyst to produce a 5-formyl benzofuran derivative. jocpr.com

These methods highlight the importance of starting with benzene-ring precursors that already contain functionality at the position that will become C-5 of the benzofuran, thereby directing the synthesis towards the desired regioisomer.

Table 2: Key Precursors for C-5 Functionalization

Precursor Target Intermediate Synthetic Strategy Reference
2-Hydroxyacetophenone 1-Benzofuran-5-carbaldehyde Multi-step sequence involving oxime formation and cyclization jocpr.com
5-Iodovanillin 1-Benzofuran-5-carbaldehyde Pd/Cu-catalyzed coupling with an alkyne jocpr.com
3-Hydroxy-4-iodobenzene derivatives 1-Benzofuran-5-carboxylic acid derivatives Cyclization strategies post-coupling acs.org

Stereochemical Aspects in Target Compound Synthesis

The parent molecule, this compound, is an achiral, planar aromatic system. Therefore, its synthesis does not involve the creation of stereocenters, and stereochemical considerations are minimal.

However, it is crucial to note that the key synthetic transformation, the Curtius rearrangement, is known to proceed with complete retention of configuration. wikipedia.orgnih.gov This means that if a chiral R-group is migrating, its stereochemistry is preserved in the final isocyanate product. While not pertinent to the synthesis of the achiral parent compound, this stereoretentive nature is of paramount importance in the synthesis of chiral analogues of this compound, where a stereocenter might be present on a substituent attached to the benzofuran core. Any stereochemistry established in the precursor carboxylic acid would be faithfully transferred to the isocyanate product.

Derivatization and Chemical Transformations of this compound

The isocyanate functional group is highly electrophilic and serves as a versatile handle for a wide array of chemical transformations, primarily through nucleophilic addition reactions.

Synthesis of Urea and Carbamate (B1207046) Derivatives from the Isocyanate Group

The most common derivatizations of this compound involve its reaction with nucleophiles like amines and alcohols to form stable urea and carbamate derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Urea Formation: Reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea. This reaction is fundamental in medicinal chemistry for creating libraries of bioactive compounds. nih.govvulcanchem.com

Carbamate (Urethane) Formation: In the presence of an alcohol and often a catalyst, this compound undergoes nucleophilic addition to form a carbamate (urethane) derivative. wikipedia.org This reaction is notably used in organic synthesis to install protecting groups on amines; for instance, reacting the isocyanate with benzyl (B1604629) alcohol or tert-butanol (B103910) would yield Cbz- or Boc-protected 5-aminobenzofuran, respectively, after the initial rearrangement. wikipedia.org

Table 3: Derivatization Reactions of this compound

Nucleophile Reagent Class Product Class General Structure Reference
R-NH₂ / R₂NH Primary/Secondary Amine Urea 1-Benzofuran-5-yl-NH-C(O)-NHR nih.govvulcanchem.com
R-OH Alcohol Carbamate (Urethane) 1-Benzofuran-5-yl-NH-C(O)-OR wikipedia.org

Nucleophilic Addition Reactions with Alcohols, Amines, and Other Reagents

The isocyanate functional group (-N=C=O) is a potent electrophile, making this compound highly susceptible to nucleophilic attack. This reactivity is the foundation for its utility as a building block in the synthesis of more complex molecules. The carbon atom of the isocyanate is electron-deficient and readily reacts with a wide range of nucleophiles, most commonly alcohols and amines. smolecule.commasterorganicchemistry.com

The reaction of this compound with an alcohol (R-OH) results in the formation of a carbamate (urethane) derivative. kuleuven.be In this process, the oxygen atom of the alcohol attacks the central carbon of the isocyanate, followed by proton transfer to the nitrogen atom. This addition reaction is often catalyzed and provides a straightforward method for producing N-aryl carbamates bearing the benzofuran scaffold. Kinetic studies on analogous systems suggest that the reaction mechanism can be complex, potentially involving multiple molecules of the alcohol in the transition state. kuleuven.be

Similarly, the reaction with primary or secondary amines (R-NH₂ or R₂-NH) yields the corresponding substituted urea derivatives. wikipedia.org The nucleophilic nitrogen of the amine attacks the isocyanate carbon, leading to the formation of a stable C-N bond and yielding a 1-(1-benzofuran-5-yl)-3-substituted urea. This reaction is typically rapid and high-yielding, making it a reliable method for linking the benzofuran core to other amine-containing fragments.

Beyond simple alcohols and amines, this compound can react with other nucleophiles. For instance, reaction with water leads to hydrolysis, initially forming an unstable carbamic acid which readily decarboxylates to yield 5-amino-1-benzofuran. smolecule.commasterorganicchemistry.com Reaction with hydrazine (B178648) derivatives can produce semicarbazones, as demonstrated in the synthesis of complex benzofuran hybrids where an aryl isocyanate is reacted with a hydrazone intermediate. nih.gov

Table 2: Nucleophilic Addition Reactions of this compound
NucleophileGeneral StructureProduct ClassGeneral Product Structure
AlcoholR-OHCarbamate (Urethane)1-Benzofuran-5-yl-NH-C(O)O-R
Primary AmineR-NH₂Urea1-Benzofuran-5-yl-NH-C(O)NH-R
Secondary AmineR₂NHUrea1-Benzofuran-5-yl-NH-C(O)NR₂
WaterH₂OAmine (via Carbamic Acid)1-Benzofuran-5-ylamine

Design and Synthesis of Hybrid Benzofuran Isocyanate Analogues

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. ijpsonline.comnih.gov A contemporary strategy in drug design involves the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single entity with potentially synergistic or multi-target activity. nih.govmdpi.com this compound is an ideal building block for this purpose, as its reactive isocyanate handle provides a direct and efficient means of forming stable urea or carbamate linkages to other molecular fragments. nih.govnih.gov

The design of such hybrids often starts by identifying two separate molecular entities known to have desirable biological activities. The synthesis then aims to connect them using a linker, for which the isocyanate group is well-suited. For example, a research endeavor focused on developing new anticancer agents involved the synthesis of benzofuranyl thiosemicarbazone and semicarbazone hybrids. nih.gov In this work, a hydrazone derivative of benzofuran was reacted with various aryl isocyanates or isothiocyanates to produce the final hybrid compounds. nih.gov This approach demonstrates how the isocyanate functionality can be used to couple a benzofuran core to another heterocyclic system.

Another synthetic design involves preparing a more complex isocyanate that already incorporates a portion of the desired hybrid structure. This is followed by a reaction with a final building block. This strategy is evident in the synthesis of novel hybrids of celecoxib (B62257) and anthraquinone, where an intermediate, 2-chloroethylisocyanate, was first reacted with celecoxib. nih.gov The resulting isocyanate-functionalized celecoxib could then be coupled with another molecule. This illustrates a modular approach where this compound could be used to "cap" or link various molecular scaffolds, creating diverse libraries of hybrid molecules for biological screening. mdpi.comresearchgate.net The synthesis of these hybrids often involves multi-step sequences, including palladium-catalyzed cross-coupling reactions to build the initial benzofuran core, followed by functional group manipulation to introduce the isocyanate and subsequent coupling reactions. mdpi.com

Table 3: Examples of Hybrid Molecules Based on Benzofuran Analogues
Hybrid ClassKey ScaffoldsSynthetic Approach ExamplePotential Application Area
Benzofuran-SemicarbazonesBenzofuran, SemicarbazoneReaction of a benzofuran hydrazone with an appropriate aryl isocyanate. nih.govAnticancer nih.gov
Benzofuran-Piperazine HybridsBenzofuran, Piperazine (B1678402)Multi-step synthesis involving coupling of benzofuran derivatives with N-aryl piperazine moieties. mdpi.comresearchgate.netAnti-inflammatory, Anticancer mdpi.com
Benzofuran-Pyrazole HybridsBenzofuran, Pyrazole (B372694)Synthesis via Vilsmeier-Haack reaction and subsequent cyclization reactions. mdpi.comAntimicrobial mdpi.com
Benzofuran-Amine HybridsBenzofuran, N-methyl-N-benzylamineLinking a benzofuran ring to the amine moiety through an alkyloxy chain. nih.govebi.ac.ukAlzheimer's Disease nih.govebi.ac.uk

Reaction Chemistry and Mechanistic Investigations of 1 Benzofuran 5 Yl Isocyanate

Reactivity Profile of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it reactive toward a wide array of nucleophiles. wikipedia.org Its reactivity is influenced by the electronic nature of its substituent; electron-withdrawing groups tend to enhance the electrophilicity of the central carbon atom, thereby increasing its reactivity. rsc.org

Isocyanates, including aromatic variants like 1-Benzofuran-5-yl isocyanate, are generally sensitive to moisture. The reaction with water proceeds through a well-established mechanism. Initially, the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group forms an unstable carbamic acid intermediate. l-i.co.ukresearchgate.net This intermediate readily decomposes, undergoing decarboxylation to yield a primary amine and carbon dioxide gas. wikipedia.orgl-i.co.ukacs.org

The reaction pathway is as follows:

Formation of Carbamic Acid: R-NCO + H₂O → [R-NHCOOH]

Decomposition: [R-NHCOOH] → R-NH₂ + CO₂

This evolution of CO₂ is a characteristic reaction of isocyanates with water and is utilized commercially as a blowing agent in the production of polyurethane foams. l-i.co.ukresearchgate.net The primary amine (in this case, 5-aminobenzofuran) formed during hydrolysis is itself a potent nucleophile and can subsequently react with another molecule of this compound. This secondary reaction results in the formation of a stable, disubstituted urea (B33335) linkage. wikipedia.orgresearchgate.net

R-NH₂ + R-NCO → R-NH-C(O)-NH-R

Due to this reactivity, strict anhydrous conditions are necessary for the storage and handling of this compound to prevent degradation and the formation of urea byproducts.

Isocyanates can undergo self-polymerization, particularly under the influence of heat or catalysts. The most common polymerization pathway for isocyanates is cyclotrimerization to form a highly stable, six-membered ring structure known as an isocyanurate. This reaction is often catalyzed by bases, such as tertiary amines, or certain organometallic compounds.

A competing dimerization reaction can also occur, leading to the formation of a four-membered uretdione ring, although this is generally less favored than trimerization. Furthermore, the presence of the amine product from hydrolysis can lead to the formation of polyurea chains. wikipedia.org

To manage the high reactivity and prevent premature polymerization, isocyanates can be chemically protected using a "blocked isocyanate" strategy. rsc.orgusm.edu In this approach, the isocyanate is reacted with a blocking agent, such as a phenol (B47542), caprolactam, or ketoxime, to form a thermally reversible adduct. usm.edu This masks the reactive NCO group, rendering the compound inert under normal conditions. rsc.org The active isocyanate can be regenerated on-demand by applying heat, which causes the blocking group to be eliminated, allowing the desired reaction to proceed in a controlled manner. usm.edu

As potent electrophiles, isocyanates are incompatible with a range of nucleophilic substances. wikipedia.org Strong oxidizing agents can lead to vigorous and potentially hazardous reactions, resulting in the oxidative degradation of the molecule. Beyond water, other key incompatible materials include alcohols and amines. The reactions with these nucleophiles are fundamental to isocyanate chemistry, particularly in the synthesis of polyurethanes and polyureas.

Incompatible MaterialNucleophileReaction ProductLinkage Formed
Alcohols (R'-OH)Hydroxyl GroupUrethane (B1682113) (Carbamate)R-NH-C(O)-O-R'
Primary/Secondary Amines (R'₂NH)Amino GroupSubstituted UreaR-NH-C(O)-NR'₂
Carboxylic Acids (R'-COOH)Carboxyl GroupAmide + CO₂R-NH-C(O)-R'

The reaction with alcohols to form urethane linkages is a cornerstone of polyurethane chemistry and is typically catalyzed by tertiary amines or organometallic compounds. wikipedia.orgpoliuretanos.netresearchgate.net The reaction with amines to form ureas is generally much faster than the reaction with alcohols. researchgate.net

Chemical Transformations of the Benzofuran (B130515) Ring System

The benzofuran moiety consists of a benzene (B151609) ring fused to a furan (B31954) ring. The reactivity of this heterocyclic system is dictated by the interplay between the two rings.

In electrophilic aromatic substitution (EAS) reactions, the benzofuran ring system is generally attacked at the electron-rich furan portion rather than the benzene ring. For unsubstituted benzofuran, electrophilic attack occurs preferentially at the C2 position, as this leads to the most stable carbocation intermediate.

In this compound, the situation is more complex due to the presence of the isocyanate group at the 5-position. The -NCO group is a deactivating, electron-withdrawing group (EWG). ulethbridge.camasterorganicchemistry.com An EWG on the benzene ring decreases its reactivity toward electrophiles and directs incoming substituents to the meta positions (C4 and C6). ulethbridge.cascribd.com

Position on RingActivating/Deactivating InfluencePredicted Reactivity toward Electrophiles (E⁺)
C2Part of activated furan ring; most favorable site in unsubstituted benzofuran.Most Probable Site
C3Part of activated furan ring; less favorable than C2.Second Most Probable Site
C4, C6Meta to deactivating -NCO group on the deactivated benzene ring.Unlikely
C7Ortho to deactivating -NCO group on the deactivated benzene ring.Unlikely

The reaction pathway involves the attack of an electrophile (E⁺) on the C2 position, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity.

The electron-rich nature of the furan ring generally makes it resistant to nucleophilic attack unless strong electron-withdrawing groups are present to activate the ring. sinica.edu.tw While the isocyanate group at position 5 does withdraw electron density from the entire fused ring system, its influence on the furan ring is indirect. Direct nucleophilic attack on the C2 or C3 positions of this compound is therefore unlikely under standard conditions.

However, the benzofuran ring system is often synthesized via reactions that involve the nucleophilic character of a precursor. Many synthetic routes to benzofurans rely on an intramolecular nucleophilic cyclization step. acs.orgnih.gov For example:

Intramolecular Alkoxylation: The cyclization of an o-alkynylphenol, where the phenolic oxygen acts as a nucleophile attacking the alkyne, is a common strategy. mdpi.com

Perkin Rearrangement: The conversion of 3-halocoumarins to benzofuran-2-carboxylic acids involves an intramolecular nucleophilic attack by a phenoxide ion on the vinyl halide within the molecule. nih.gov

Cycloaddition Reactions and Heterocycle Annulation

The isocyanate group (-N=C=O) is a versatile functional group that readily participates in various cycloaddition reactions, making this compound a valuable precursor for synthesizing a range of heterocyclic compounds. These reactions allow for the construction of new ring systems fused to the benzofuran core, a process known as annulation.

Common cycloaddition reactions involving isocyanates include [2+2], [3+2], and [4+2] cycloadditions. While specific studies on this compound are not extensively detailed in publicly available literature, its reactivity can be inferred from the known behavior of other aryl isocyanates.

[2+2] Cycloaddition: This can occur with electron-rich alkenes to form β-lactams or with carbodiimides to yield 1,3-diazetidinones. Dimerization of the isocyanate itself can also occur via a [2+2] cycloaddition to form a uretidinedione ring.

[3+2] Cycloaddition: Isocyanates can react as dipolarophiles with 1,3-dipoles. For instance, reaction with azides can lead to the formation of triazolinones, and with nitrile oxides, it can yield oxadiazolinones. uchicago.edunovapublishers.com A study on the halide salt-catalyzed [3+2] cycloaddition of α,β-epoxy carboxylates with isocyanates highlights the utility of this reaction in forming complex heterocyclic structures. sioc-journal.cn

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, the isocyanate can act as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. Organocatalytic [4+2] annulation reactions have been successfully employed for the synthesis of various fused heterocyclic systems. beilstein-journals.org

Heterocycle Annulation: This involves the formation of a new ring fused to the existing benzofuran structure. Annulation reactions can be achieved through various strategies, including those based on 1,6-addition. chim.it For example, a reaction of a substituted benzofuran with chlorosulfonyl isocyanate has been shown to produce furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives. nih.gov The synthesis of fishersci.sebenzofuro[3,2-c]pyridine from a benzofuran precursor via cyclization of an azide (B81097) derivative further illustrates the concept of heterocycle annulation. researchgate.netresearchgate.net

The following table provides a hypothetical overview of potential cycloaddition reactions with this compound:

Reaction TypeReactantPotential Product
[2+2] CycloadditionAlkeneβ-Lactam derivative
[3+2] CycloadditionAzideTriazolinone derivative
[4+2] Cycloaddition1,3-DieneDihydropyridinone derivative

Thermal Decomposition Pathways and Analysis of Degradation Products

The thermal stability of this compound is a critical factor for its storage and handling. At elevated temperatures, isocyanates can undergo decomposition through various pathways.

One common decomposition route for isocyanates is trimerization to form a highly stable six-membered ring structure known as an isocyanurate. In the case of this compound, this would result in the formation of tris(1-benzofuran-5-yl)isocyanurate.

Another potential pathway is the formation of a carbodiimide and carbon dioxide through the reaction of two isocyanate molecules. This would yield N,N'-bis(1-benzofuran-5-yl)carbodiimide and CO2.

At higher temperatures, more extensive degradation can occur, leading to the cleavage of the molecule. Thermal decomposition of related polyurethane materials, which are formed from isocyanates, can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.se The thermal degradation of epoxy resins, which share some structural similarities with the benzofuran moiety, has been shown to produce a complex mixture of products, including smaller gaseous molecules and larger aromatic fragments. researchgate.net

The analysis of thermal decomposition products is typically performed using techniques like Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS). mdpi.com This allows for the identification of the temperatures at which degradation occurs and the chemical nature of the evolved gases.

A hypothetical breakdown of thermal degradation products at different temperature ranges is presented in the table below:

Temperature RangePotential Degradation Products
Moderate (e.g., 150-250 °C)Tris(1-benzofuran-5-yl)isocyanurate, N,N'-bis(1-benzofuran-5-yl)carbodiimide, CO2
High (>300 °C)Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), various organic fragments

Stability Studies under Varied Environmental Conditions

The stability of this compound is influenced by environmental factors such as moisture, light, and temperature.

Moisture Sensitivity: Isocyanates are known to be sensitive to moisture. chembk.com The reaction of an isocyanate with water, known as hydrolysis, proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. smolecule.comresearchgate.net In the case of this compound, this would produce 5-aminobenzofuran. This newly formed amine is reactive and can further react with another molecule of the isocyanate to form a stable urea derivative, N,N'-bis(1-benzofuran-5-yl)urea. Due to this reactivity with water, it is recommended to store the compound under an inert atmosphere. chembk.com

The hydrolysis pathway can be summarized as follows:

This compound + H₂O → [1-Benzofuran-5-ylcarbamic acid]

[1-Benzofuran-5-ylcarbamic acid] → 5-Aminobenzofuran + CO₂

5-Aminobenzofuran + this compound → N,N'-bis(1-benzofuran-5-yl)urea

Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation. The benzofuran ring system can absorb UV light, potentially leading to bond cleavage and the formation of reactive radical species. Studies on the photodegradation of other aromatic compounds, such as carbamate (B1207046) insecticides containing a benzofuran moiety, have shown that sunlight can lead to the formation of various photoproducts. uc.pt

Thermal Stability: As discussed in the thermal decomposition section, elevated temperatures can cause degradation. Therefore, for long-term storage, this compound should be kept in a cool environment.

The following table summarizes the stability of this compound under different conditions:

ConditionStabilityKey Degradation Products
Moisture/HumidityLow5-Aminobenzofuran, N,N'-bis(1-benzofuran-5-yl)urea, Carbon Dioxide
Light ExposureModerate to LowVarious photoproducts via radical pathways
Elevated TemperatureLowIsocyanurates, Carbodiimides, NOx, CO, CO₂

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic arrangement of 1-Benzofuran-5-yl isocyanate. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the benzene (B151609) ring. The protons at positions 2 and 3 of the furan ring typically appear as doublets, while the aromatic protons on the benzene ring exhibit a more complex splitting pattern due to their coupling relationships.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on established chemical shift ranges for benzofuran (B130515) and isocyanate moieties.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2~7.7d~145
3~6.8d~107
4~7.6d~120
5--~130
6~7.3dd~125
7~7.5d~112
3a--~128
7a--~155
Isocyanate (-NCO)--~125-130

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show a cross-peak between the H-2 and H-3 protons of the furan ring, and among the coupled protons (H-4, H-6, H-7) on the aromatic ring, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. columbia.edu This technique allows for the unambiguous assignment of each carbon signal that has a proton attached. For example, it would show a cross-peak between the H-2 signal and the C-2 signal, H-3 and C-3, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.edu This provides connectivity information across quaternary (non-protonated) carbons and functional groups. Key correlations would include those from the furan protons (H-2, H-3) to the carbons of the benzene ring (e.g., C-3a, C-7a), and from the aromatic protons (H-4, H-6) to the isocyanate-bearing carbon (C-5), definitively placing the isocyanate group at the 5-position. google.commdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. wiley.com The IR spectrum of this compound is dominated by an intense and sharp absorption band characteristic of the isocyanate (-N=C=O) functional group. This asymmetric stretching vibration appears in a relatively clean region of the spectrum, making it a key diagnostic peak. researchgate.netresearchgate.net Other important absorptions include those from the C-H and C=C bonds of the aromatic system and the C-O-C stretch of the furan ring. nist.govnist.govchemicalbook.com

Table 2: Key IR Absorption Bands for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Isocyanate (-N=C=O) Asymmetric Stretch2275 - 2250Strong, Sharp
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium
Benzofuran C-O-C Stretch1250 - 1050Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₅NO₂), the exact molecular weight is 159.14 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 159.

The fragmentation pattern provides additional structural confirmation. The molecular ion can undergo characteristic fragmentation, such as the loss of a carbon monoxide (CO) molecule from the isocyanate group to yield a nitrene radical cation, or the loss of the entire isocyanate radical (·NCO). A major fragment would likely be observed at m/z 117, corresponding to the stable benzofuranyl cation formed after the loss of the NCO group. researchgate.net Further fragmentation of the benzofuran ring system would produce smaller ions consistent with its known fragmentation pathways. raco.cat

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, or impurities, thereby allowing for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. derpharmachemica.com A reversed-phase HPLC method, typically employing a C18 stationary phase with a gradient mobile phase of acetonitrile (B52724) and water, can effectively separate this compound from related compounds. derpharmachemica.comepa.gov

Diode Array Detection (DAD): A DAD detector records the UV-Vis spectrum of the compound as it elutes from the column. This provides characteristic spectral information about the benzofuran chromophore, aiding in peak identification and homogeneity assessment.

Mass Spectrometric Detection (MSD): Coupling HPLC with a mass spectrometer provides the highest level of specificity. epa.gov As the peak corresponding to this compound elutes, the MSD confirms its identity by detecting its molecular mass (m/z 159). nih.gov This hyphenated technique, HPLC-DAD-MS, is exceptionally powerful for confirming the identity and purity of the target compound in complex mixtures or during reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily utilized to analyze reaction mixtures for the presence of starting materials, intermediates, volatile byproducts, and structural analogs. The isocyanate functional group is highly reactive and can lead to the formation of various side products, such as ureas (from reaction with water) or other adducts, which can be detected by this method.

Methodologies for analyzing benzofuran derivatives often involve a gas chromatograph equipped with a capillary column, such as a DB-Wax or HP-5MS, coupled to a mass selective detector operating in electron ionization (EI) mode. researchgate.netuni-regensburg.de The GC oven is subjected to a temperature program to ensure the separation of components based on their boiling points and affinity for the stationary phase. For instance, a typical program might start at 50°C and ramp up to 280°C to elute a wide range of compounds. uni-regensburg.de

Research on related benzofuran compounds has demonstrated the power of GC-MS in product identification. In studies involving benzofuran synthesis, GC-MS analysis identified key products and intermediates like benzofuran-2-carboxaldehyde. researchgate.net Furthermore, GC-MS analysis of reaction mixtures involving benzoyl azides and benzofuran has successfully identified the isocyanate intermediate formed via a Curtius rearrangement. uni-regensburg.dersc.org The technique is also sensitive enough to detect decomposition products and can be used to monitor reaction progress. rsc.org

However, standard GC-MS can sometimes be insufficient for distinguishing between positional isomers of benzofuran derivatives. In such cases, tandem mass spectrometry (MS/MS or MSn) provides more detailed structural information through controlled fragmentation of selected ions, enabling reliable differentiation. researchgate.net The table below summarizes typical parameters used in the GC-MS analysis of benzofuran analogs.

Analyte ClassGC ColumnCarrier GasTemperature ProgramMS Detection Mode
Diphenidine Derivatives (Analogs)HP5 MS (30 m x 0.25 mm i.d., 0.25 µm)Helium (1.0 mL/min)Initial 100°C (1 min), ramp to 280°C at 20°C/min, hold for 5 minEI, Full Scan (50–550 amu)
Furan DerivativesHP-5MS (30 m x 0.25 mm i.d., 0.25 µm)Not SpecifiedNot SpecifiedMS/MS, Multiple Reaction Monitoring (MRM)
Volatile Aroma Compounds (incl. Benzofurans)DB-Wax Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm)Helium40°C (5 min), ramp to 230°C at 3°C/min, hold for 15 minEI, MS/MS (QqQ)

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline compound. For derivatives of this compound, which are often synthesized to become part of larger, more complex molecules, this technique is paramount for confirming absolute stereochemistry and analyzing conformational features. The highly reactive isocyanate group serves as a chemical handle to form derivatives such as ureas, carbamates, and other heterocyclic systems, whose precise spatial arrangements can be elucidated through single-crystal X-ray diffraction. researchgate.netmdpi.comclockss.org

Studies on various benzofuran derivatives highlight the utility of this method. For instance, X-ray analysis has been used to:

Confirm Stereochemistry: The absolute configuration of newly formed chiral centers or the geometry (e.g., Z or E) of double bonds in benzofuran derivatives has been unequivocally established. nih.gov

Elucidate Conformation: The technique reveals the preferred spatial orientation of the molecule, including the planarity of the benzofuran ring system and the torsion angles between different parts of the molecule. researchgate.net In one study of a benzofuran urea (B33335) derivative, X-ray diffraction revealed the presence of six different conformations within a single crystal, highlighting the molecule's flexibility. researchgate.net

Analyze Intermolecular Interactions: It provides detailed insight into how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds and π-π stacking that govern the supramolecular architecture. researchgate.netjcchems.com

A study on 1-(5-bromobenzofuran-2-yl) derivatives provided detailed crystallographic data, confirming a Z conformation and identifying the intermolecular hydrogen bonds that lead to the formation of a dimeric arrangement in the crystal structure. researchgate.netjcchems.com The conformation of these derivatives is critical as it often dictates their biological activity and interaction with protein binding sites. nih.gov The table below presents crystallographic data for several representative benzofuran derivatives, illustrating the type of information obtained from such analyses.

Compound/Derivative NameMolecular FormulaCrystal SystemSpace GroupKey Structural Findings
1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoximeC₁₉H₁₈BrNO₂MonoclinicP2₁/cAdopts Z conformation; forms centrosymmetric dimers via O-H···N hydrogen bonds. Benzofuran group is almost planar. researchgate.netjcchems.com
1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oximeC₂₇H₂₄BrNO₃TriclinicP-1Adopts Z conformation; forms one-dimensional infinite chains via C-H···O hydrogen bonds. researchgate.netjcchems.com
A Benzofuran Urea DerivativeNot SpecifiedNot SpecifiedNot SpecifiedSingle crystal contained six different conformations connected by hydrogen bonding interactions. researchgate.net

Biological and Pharmacological Research Applications of 1 Benzofuran 5 Yl Isocyanate Derivatives

Antineoplastic and Anticancer Research

The quest for novel and more effective anticancer agents has led to the exploration of various chemical scaffolds, with benzofuran (B130515) derivatives showing considerable promise. nih.govmdpi.com These compounds have demonstrated a broad spectrum of antineoplastic activities, attributable to their ability to interact with multiple cellular targets involved in cancer cell proliferation, survival, and metastasis.

Investigations into Kinase Inhibition: CDK2, PI3K, VEGFR2, GSK-3β, mTOR, Pim-1, Src Kinase

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Derivatives of 1-benzofuran-5-yl isocyanate have been investigated as inhibitors of several key kinases implicated in cancer progression.

CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. tandfonline.comdoi.org Novel oxindole/benzofuran hybrids have been designed and synthesized as dual inhibitors of CDK2 and GSK-3β. nih.gov Certain derivatives exhibited potent, sub-micromolar inhibitory activity against CDK2, with some compounds showing IC50 values comparable to the reference standard, staurosporine. nih.govtandfonline.com For instance, the bromo isatin (B1672199) derivative 5d demonstrated the most potent inhibitory activity with an IC50 of 37.80 nM. nih.govtandfonline.com Hybridization of benzofuran and piperazine (B1678402) has also yielded potent CDK2 inhibitors, with compound 9h showing an IC50 of 40.91 nM. nih.gov

PI3K (Phosphatidylinositol-3-Kinase): The PI3K/Akt/mTOR signaling pathway is frequently overactivated in cancer, promoting cell growth and survival. nih.govnih.gov Benzofuran derivatives have been developed as PI3K inhibitors. nih.gov One study reported a benzofuranyl thiosemicarbazone derivative, compound 8 , as a potent inhibitor of PI3Kα with an IC50 value of 2.21 nM, which was more potent than the reference drug LY294002 (IC50 = 6.18 nM). nih.govresearchgate.net Other benzofuran derivatives have also shown good inhibitory activity against PI3Kα, with IC50 values in the low micromolar range. nih.gov

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.com A benzofuranyl thiosemicarbazone derivative, compound 8 , was identified as a dual inhibitor of PI3K and VEGFR-2, with a VEGFR-2 IC50 of 68 nM. nih.govresearchgate.net This dual-targeting approach is a promising strategy for cancer therapy.

GSK-3β (Glycogen Synthase Kinase 3β): GSK-3β is implicated in various cellular processes, and its overexpression has been linked to several cancers, including breast cancer. nih.govebi.ac.uk Oxindole-benzofuran hybrids have been developed as dual CDK2/GSK-3β inhibitors. nih.govresearchgate.net The bromo isatin derivative 5d and the methoxy (B1213986) isatin derivative 5f showed potent inhibitory activity against GSK-3β, with IC50 values of 32.09 nM and 40.13 nM, respectively. nih.gov

mTOR (mammalian Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. nih.gov Benzofuran derivatives have been identified as a novel class of mTOR inhibitors, directly binding to and inhibiting the kinase activity of mTOR complex 1 (mTORC1). nih.govresearchgate.net

Pim-1 and Src Kinase: Benzofuran derivatives have also been reported to exert their anticancer activity through the inhibition of other protein kinases such as Pim-1 and Src kinase. nih.govnih.govtandfonline.com For example, Src Inhibitor 1, a compound with a related scaffold, is a potent dual-site Src kinase inhibitor with an IC50 of 44 nM. rndsystems.commedchemexpress.com

Modulatory Effects on Tubulin Polymerization and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. nih.govnih.gov Several benzofuran derivatives have been shown to interfere with tubulin polymerization. nih.govsemanticscholar.org For instance, a series of benzo[b]furans with modifications at the 5-position demonstrated potent inhibition of tubulin polymerization. nih.gov The most active compound in this series, 36 , inhibited tubulin polymerization with a value similar to that of combretastatin (B1194345) A-4. nih.gov Molecular docking studies have indicated that these compounds can bind to the tubulin protein, thereby disrupting microtubule dynamics. nih.gov Carbamate (B1207046) insecticides containing a benzofuran moiety have also been shown to inhibit tubulin polymerization in vitro. nih.gov

Induction of Apoptosis and Regulation of Cell Cycle Progression

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov Many benzofuran derivatives exert their anticancer effects by inducing apoptosis and modulating the cell cycle. nih.govnih.govnih.gov

Apoptosis Induction: A novel benzofuran-isatin conjugate, compound 5a , was found to induce apoptosis in colorectal cancer cell lines. nih.gov This induction was associated with the upregulation of the tumor suppressor p53, downregulation of the anti-apoptotic protein Bcl-xl, and upregulation of the pro-apoptotic protein Bax and cytochrome c, suggesting the involvement of the mitochondria-dependent apoptosis pathway. nih.gov Other benzofuran derivatives have also been shown to induce apoptosis through caspase activation. nih.govmdpi.com For example, treatment of K562 cells with certain benzofuran derivatives led to a significant increase in the activity of caspases 3 and 7. mdpi.com

Cell Cycle Arrest: Benzofuran derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. nih.govnih.govnih.gov For example, a synthetic derivative of benzofuran lignan, Benfur , caused G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.govnih.gov This was accompanied by an increase in the levels of p21, p27, and cyclin B. nih.govnih.gov Another study showed that a benzofuranyl thiosemicarbazone derivative, compound 8 , caused cell cycle arrest in the G1/S phase in HeLa cells. researchgate.net Furthermore, oxindole-benzofuran hybrids have been shown to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. nih.gov

Evaluation of Antiproliferative Activities across Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. nih.govnih.govresearchgate.net The cytotoxic efficacy of these compounds is often evaluated using in vitro assays, such as the MTT assay, which measures cell viability.

One study reported a series of new benzofuran derivatives, with compounds 8 , 9 , and 11 showing high activity against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), epithelioid carcinoma cervix cancer (Hela), and human prostate cancer (PC3) cell lines, with IC50 values in the low micromolar range. nih.gov Another study highlighted a benzofuranyl thiosemicarbazone, compound 8 , which exhibited strong inhibitory activity against HePG2 and Hela cell lines. nih.gov Furthermore, a benzofuran-isatin conjugate, Compound 5a , showed potent cytotoxic effects on colorectal adenocarcinoma HT29 and metastatic CRC SW620 cell lines. nih.gov

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8HePG29.73 nih.gov
Compound 8Hela7.94 nih.gov
Compound 9MCF-76.55 - 13.14 nih.gov
Compound 11HePG24 - 8.99 nih.gov
Compound 5aHT29Potent Cytotoxicity nih.gov
Compound 5aSW620Potent Cytotoxicity nih.gov
Compound 9hPanc-10.94 tandfonline.com
Compound 9hMCF-72.92 tandfonline.com
Compound 9hA-5491.71 tandfonline.com
Compound 36A5490.06 nih.gov

Development of Multitargeting Agents for Cancer Therapy

The development of agents that can simultaneously inhibit multiple targets is a promising strategy to overcome drug resistance and improve therapeutic efficacy in cancer. nih.gov The benzofuran scaffold has proven to be a versatile platform for the design of such multitargeting agents. nih.govnih.gov

As previously mentioned, a benzofuranyl thiosemicarbazone derivative, compound 8 , was identified as a dual inhibitor of PI3K and VEGFR-2, two key targets in cancer progression. nih.govresearchgate.net Similarly, oxindole-benzofuran hybrids have been developed as dual inhibitors of CDK2 and GSK-3β, demonstrating the potential of this scaffold to target multiple kinases. nih.gov This multitargeted approach offers the potential for enhanced anticancer activity and a broader therapeutic window.

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Design

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds in drug discovery. mdpi.comnih.gov For benzofuran derivatives, SAR studies have provided valuable insights into the structural features required for potent anticancer activity. mdpi.com

It has been observed that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. mdpi.com Hybridization of the benzofuran core with other heterocyclic moieties, such as chalcone, triazole, piperazine, and imidazole, has emerged as a successful strategy to develop potent cytotoxic agents. mdpi.com For instance, in a series of oxindole-benzofuran hybrids, the nature and position of substituents on the isatin ring significantly influenced the inhibitory activity against CDK2 and GSK-3β. nih.gov The presence of a bromo or methoxy group at specific positions led to enhanced potency. nih.gov In another study, the linkage of a thiosemicarbazone moiety to the benzofuran scaffold resulted in a highly potent PI3K/VEGFR-2 inhibitor. nih.gov These SAR findings provide a rational basis for the design and synthesis of new and more effective benzofuran-based anticancer agents.

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Potential

Derivatives of this compound are a subject of significant interest in medicinal chemistry due to their broad-spectrum antimicrobial properties. These compounds have demonstrated notable efficacy against a variety of pathogenic bacteria, fungi, and viruses.

Efficacy against Bacterial Strains (e.g., S. aureus, E. coli, B. cereus, K. pneumoniae, P. aeruginosa)

Benzofuran derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have revealed that the substitution patterns on the benzofuran ring system play a crucial role in their antibacterial potency. For instance, certain hydrophobic benzofuran analogs have exhibited strong antibacterial activities, with Minimum Inhibitory Concentrations (MIC) as low as 0.39-3.12 μg/mL against strains like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Some derivatives have shown potent activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com

The introduction of specific functional groups can enhance the antibacterial efficacy. For example, compounds bearing a hydroxyl group at the C-6 position of the benzofuran ring have demonstrated excellent antibacterial activities against a range of bacteria with MIC values between 0.78 and 3.12 μg/mL. nih.gov Similarly, the presence of a hydroxyl group at the C-4 position has been linked to excellent activity against S. aureus and MRSA, with MIC values of 0.39 μg/mL and 0.78 μg/mL, respectively. nih.gov

Furthermore, some benzofuran derivatives containing a thiazolidinone moiety have displayed good antimicrobial activity against various bacterial strains. nih.gov Research has also indicated that certain 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives are particularly active against S. aureus and E. coli. epa.gov The inhibitory activity of some synthesized compounds was found to be higher against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov

Below is a table summarizing the antibacterial activity of selected benzofuran derivatives:

Bacterial StrainDerivative TypeConcentration/MICReference
Staphylococcus aureusHydrophobic benzofuran analogs0.39-3.12 μg/mL nih.gov
Staphylococcus aureusC-4 hydroxyl substituted0.39 μg/mL nih.gov
Methicillin-resistant S. aureus (MRSA)C-4 hydroxyl substituted0.78 μg/mL nih.gov
Escherichia coliHydrophobic benzofuran analogs0.39-3.12 μg/mL nih.gov
Bacillus subtilisHydrophobic benzofuran analogs0.39-3.12 μg/mL nih.gov
Enterococcus faecalisM5a, M5g derivatives50µg/ml cuestionesdefisioterapia.com
Pseudomonas aeruginosaSulphonyl derivatives (6b, 6d, 6e, 6f, 6g, 6h)Good to excellent activity derpharmachemica.com
Klebsiella pneumoniaeBenzofuran ketoxime derivativesGood activity nih.gov

Antifungal Efficacy against Pathogenic Fungi (e.g., C. albicans, A. flavus, C. kruseii, A. fumigatus)

Benzofuran derivatives have also been recognized for their significant antifungal properties. jocpr.com Research has shown that specific substitutions on the benzofuran scaffold are key to their fungicidal or fungistatic action. For example, benzofuran-5-ol (B79771) derivatives have been synthesized and have demonstrated good in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.govresearchgate.net

Some benzofuran derivatives have shown remarkable activity against Candida albicans. nih.gov For instance, certain benzofuran ketoxime derivatives displayed good activity against C. albicans with MIC values ranging from 0.625 to 2.5 μg/mL. nih.gov Additionally, novel benzofuran-semicarbazide hybrids have shown significant antifungal activities against Aspergillus fumigatus, Candida kruseii, and sensitive C. albicans. researchgate.net

The following table highlights the antifungal activity of some benzofuran derivatives:

Fungal StrainDerivative TypeConcentration/MICReference
Candida albicansBenzofuran ketoxime derivatives0.625-2.5 μg/mL nih.gov
Candida albicansBenzofuran-5-ol derivatives1.6 mg/mL researchgate.net
Aspergillus flavusCrude extract and isolated compounds (1-3)Weak activity ekb.eg
Candida kruseiiBenzofuran-semicarbazide hybrids- researchgate.net
Aspergillus fumigatusBenzofuran-semicarbazide hybrids- researchgate.net
Cryptococcus neoformansBenzofuran-5-ol derivativesGood activity nih.govresearchgate.net

Mechanisms of Action (e.g., Inhibition of N-Myristoyltransferase)

A key mechanism behind the antifungal activity of certain benzofuran derivatives is the inhibition of N-myristoyltransferase (Nmt). nih.gov Nmt is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is vital for the function and localization of these proteins, making Nmt an attractive target for antifungal drug development. nih.govresearchgate.net

The modification of the C-2 position of a specific benzofuran derivative, RO-09-4609, which is an Nmt inhibitor, has led to the discovery of potent antifungal agents. nih.gov Structural and molecular docking studies have further elucidated the binding interactions between benzofuran derivatives and the active site of Nmt, providing a basis for the rational design of more effective inhibitors. researchgate.net

Antiviral Properties, Including Anti-HIV Activity

The antiviral potential of benzofuran derivatives has been explored, with some compounds showing promising activity against various viruses, including the Human Immunodeficiency Virus (HIV). derpharmachemica.comjocpr.com For instance, the introduction of a benzofuran group at the 9-position of a pyrimido[1,2-c] cuestionesdefisioterapia.comCurrent time information in Bangalore, IN.benzothiazine scaffold was well tolerated and showed anti-HIV activity. kyoto-u.ac.jp

Furthermore, certain 1-benzyl derivatives of 5-(arylamino)uracils have demonstrated inhibitory activity against HIV-1 in cell cultures. nih.gov While the research is ongoing, these findings suggest that the benzofuran scaffold can be a valuable template for the development of novel antiviral agents.

Research into Antiprotozoal and Antiamoebic Efficacy

The broad biological activity of benzofuran derivatives extends to antiprotozoal and antiamoebic properties. researchgate.net Benzofuroxan (B160326) derivatives, which can be synthesized from benzofurans, have been studied for their activity against various parasites. researchgate.net These compounds have shown potential as anti-chagas and antiamoebic agents. researchgate.net The nature of the substituent on the carbocyclic ring of benzofuroxan is critical to its medicinal properties. researchgate.net

Neuropharmacological and Central Nervous System (CNS) Research

Beyond their antimicrobial applications, derivatives of this compound and related benzofuran compounds are being investigated for their potential in treating central nervous system (CNS) disorders. google.com The benzofuran scaffold is present in compounds that have been designed as ligands for various CNS receptors.

For example, a novel selective agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor, (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), has been identified as a promising candidate for treating cognitive impairment associated with neurological disorders. researchgate.net This compound has demonstrated selectivity for the central nervous system over the peripheral nervous system. researchgate.net

Furthermore, diarylurea derivatives containing a benzofuran-5-yl group have been evaluated as allosteric modulators of the cannabinoid CB1 receptor, a target for various CNS disorders. nih.gov Research has also explored benzofuran derivatives as selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists, which have shown antidepressant-like action in animal studies. nih.gov These studies highlight the versatility of the benzofuran nucleus in the design of novel neuropharmacological agents.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease (AD). mdpi.comfrontiersin.org In patients with moderate to severe AD, BChE becomes the primary enzyme for acetylcholine metabolism in the brain. mdpi.com Consequently, the development of dual or selective inhibitors for these enzymes is an active area of research.

A series of novel benzofuranyl derivatives have been synthesized and evaluated for their inhibitory effects on both AChE and BChE. nih.gov In one study, these derivatives demonstrated significant inhibitory potential, with Ki values ranging from 0.009 to 0.61 μM for AChE and 0.28 to 1.60 μM for BChE. nih.gov Another study on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis revealed potent and selective BChE inhibitory activity. mdpi.com Specifically, cathafuran C exhibited a Ki value of 1.7 μM against BChE, proving to be more potent than the positive control, galantamine. mdpi.com

In a different investigation, benzofuran-enaminone derivatives were synthesized and showed promising anti-AChE activities in vitro. nih.gov Furthermore, a study focusing on benzofuran derivatives linked to a substituted phenylpiperazine moiety identified compounds with AChE inhibitory activity, with the most potent compound, 4-(p-tolylpiperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl)methanone, having an IC50 value of 11 μmol/L. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

CompoundTarget EnzymeIC50 / Ki ValueReference
Benzofuranyl DerivativesAChEKi: 0.009 - 0.61 μM nih.gov
Benzofuranyl DerivativesBChEKi: 0.28 - 1.60 μM nih.gov
Cathafuran CBChEKi: 1.7 μM mdpi.com
Moracin MBChEIC50: 38.08 μM mdpi.com
Moracin OBChEIC50: 28.22 μM mdpi.com
Moracin PBChEIC50: 37.96 μM mdpi.com
4-(p-tolylpiperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl)methanoneAChEIC50: 11 μmol/L mdpi.com

Exploration of Anticonvulsant Properties

The benzofuran scaffold has been recognized for its potential in developing anticonvulsant agents. researchgate.netfrontiersin.org Research has shown that certain benzofuran derivatives exhibit significant anticonvulsant activity in various animal models of seizures. mdpi.com The structural similarities of benzofuran derivatives to other known anticonvulsants have prompted further investigation into this therapeutic area. mdpi.com Studies on nicotinonitrile derivatives, which can be related to benzofuran structures, have also shown anticonvulsant properties. ekb.eg

Neuroprotective Research and Related Mechanisms

Benzofuran derivatives are being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. frontiersin.org These compounds have been reported to inhibit the formation of toxic amyloid-beta (Aβ) fibrils, a key pathological hallmark of AD. frontiersin.org The neuroprotective activity of benzofuran derivatives is often in the micromolar range. frontiersin.org A study on a benzofuran-enaminone derivative demonstrated its ability to counteract neurotoxicity induced by aluminum chloride in rats, suggesting a potential therapeutic role in managing AD-like pathology. nih.gov This was associated with the regulation of apoptosis-related genes. nih.gov

Study of Melatonin (B1676174) Receptor Modulation by Benzofuran Isocyanates

Benzofuran derivatives have been investigated as ligands for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have therapeutic potential for sleep disorders and other conditions. google.comresearchgate.net The indole (B1671886) nucleus of melatonin has been bioisosterically replaced with various aromatic systems, including benzofuran, to develop new melatonergic agents. google.comresearchgate.net These efforts have led to the identification of novel benzofuran derivatives with varying affinities and selectivities for MT1 and MT2 receptors. researchgate.netuniurb.it For instance, S 24268 has been identified as a selective MT1 agonist, while S 24601 is a selective MT2 antagonist. researchgate.net S 25150 was reported as a highly potent melatonin receptor agonist. researchgate.net

Table 2: Melatonin Receptor Activity of Selected Benzofuran Derivatives

CompoundReceptor TargetActivityReference
S 24268MT1Selective Agonist researchgate.net
S 25567MT1Selective Antagonist researchgate.net
S 26131MT1Selective Antagonist researchgate.net
S 24601MT2Selective Antagonist researchgate.net
S 22153MT1/MT2Non-selective Antagonist researchgate.net
S 25150MT1/MT2Potent Agonist researchgate.net

Anti-inflammatory and Analgesic Research Investigations

Benzofuran derivatives have demonstrated significant anti-inflammatory and analgesic properties. researchgate.netmdpi.com Their anti-inflammatory activity has been evaluated using models such as carrageenan-induced paw edema in rats. nih.gov Some synthesized furosalicylic acids, furosalicylanilides, and other related benzofuran derivatives have shown anti-inflammatory activity comparable to diclofenac, with the added benefit of being less ulcerogenic. nih.gov The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Additionally, benzofuran derivatives have been investigated for their analgesic effects. mdpi.com

Antioxidant Activity and Oxidative Stress Mitigation Studies

The antioxidant properties of benzofuran derivatives have been a subject of considerable research. nih.gov Oxidative stress is implicated in numerous diseases, and antioxidants can help mitigate this damage. nih.gov Several studies have reported the synthesis of benzofuran derivatives with potent antioxidant activity, sometimes exceeding that of known antioxidants like ascorbic acid. nih.govnih.gov For example, a series of substituted benzofuran derivatives were tested for their in vitro antioxidant activity using the DPPH method, with several compounds showing very good activity. nih.gov Another study highlighted that aromaticity-extended resveratrol (B1683913) analogues incorporating a benzofuran ring exhibited higher radical scavenging activities than resveratrol itself. mdpi.com

Other Therapeutic Areas: Anti-diabetic, Anti-allergic, and Bone Metabolic Agent Research

The therapeutic potential of benzofuran derivatives extends to other areas as well.

Anti-diabetic Research: Benzofuran derivatives have been investigated as potential anti-diabetic agents. researchgate.netsysrevpharm.org Inhibition of enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. researchgate.netrsc.org A series of benzofuran Schiff bases showed varying degrees of inhibitory activity against these enzymes, with some analogues being more potent than the standard drug acarbose. researchgate.net

Anti-allergic Research: Research has been conducted on benzofuran derivatives for their potential as anti-allergic agents. researchgate.net For instance, the synthesis and reactions of 1,4-dihydro-4-oxo-(1)benzofuro(3,2-b)pyridin-2-carboxylic acid esters have been explored in this context. researchgate.net

Bone Metabolic Agent Research: Benzofuran-based compounds have been developed for the management of osteoarthritis. nih.gov A novel benzofuran–pyrazole (B372694)–pyridine-based molecule demonstrated multifunctional activity as an anti-osteoarthritic candidate by inhibiting pro-inflammatory mediators in osteoarthritic rats. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-benzofuran-5-yl isocyanate derivatives, which are often synthesized as ureas and carbamates for biological testing, molecular docking is crucial for understanding how these molecules interact with protein targets at an atomic level.

Prediction of Binding Affinities and Conformational Analysis

Molecular docking simulations are instrumental in predicting the binding affinities of benzofuran (B130515) derivatives to various biological targets. For instance, studies on benzofuran-based compounds have successfully predicted their binding energies against a range of enzymes and receptors.

In a study focused on developing inhibitors for cyclin-dependent kinase 2 (CDK2), a series of 3-(piperazinylmethyl)benzofuran derivatives, synthesized from isocyanate and isothiocyanate precursors, were evaluated. tandfonline.com Molecular docking simulations were performed to understand their binding patterns within the CDK2 active site. The results showed that these compounds could adopt the common binding pattern of type II inhibitors, and the calculated binding affinities correlated with their experimental inhibitory activities. tandfonline.com For example, the most potent compounds exhibited strong binding energies in the simulations. tandfonline.com

Similarly, in the pursuit of new anticancer agents, benzofuran hybrids have been designed and their binding affinities against targets like PI3K and VEGFR-2 have been computationally estimated. researchgate.net One study reported that a benzofuranyl thiosemicarbazone derivative, synthesized from an isothiocyanate, showed significant inhibitory activity against PI3K and VEGFR-2, with docking studies revealing favorable binding interactions that explained its potency. researchgate.netnih.gov

The conformational analysis provided by docking studies is also critical. It reveals the most stable three-dimensional arrangement of the ligand within the receptor's binding pocket. For example, docking studies on benzofuran-1,3,4-oxadiazole derivatives as inhibitors of M. tuberculosis polyketide synthase 13 (Pks13) showed that the spatial arrangement of the molecule within the active site was crucial for its inhibitory effect.

A summary of representative binding affinities from docking studies of benzofuran derivatives is presented in Table 1.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Benzofuran-based thiosemicarbazidesCDK2- tandfonline.com
Benzofuran-based semicarbazidesCDK2- tandfonline.com
Benzofuranyl thiosemicarbazonePI3K/VEGFR-2- researchgate.netnih.gov
Benzofuran-isatin derivativesP. aeruginosa Hfq/LpxCRanged from -7.0 to -9.0 peerj.com
Benzofuran-based urease inhibitorsUreaseRanged from -6.1 to -8.1 frontiersin.org

Elucidation of Molecular Recognition Mechanisms and Key Interacting Residues

Beyond predicting binding strength, molecular docking elucidates the specific interactions that govern molecular recognition. This includes identifying key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

For instance, in the development of novel urease inhibitors, molecular docking of pyridylpiperazine hybrid derivatives, synthesized from isocyanate precursors, revealed critical interactions with the active site of the urease enzyme. frontiersin.org The studies showed that potent inhibitors formed favorable interactions with key residues, and the binding energies correlated with the experimental IC50 values. frontiersin.org

In another example, docking studies of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles against α-glucosidase showed that the most active compounds interacted with important amino acids such as Glu 276, Asp 214, and Phe 177 through hydrogen bonds and arene-arene interactions. nih.gov This detailed understanding of the binding mode is invaluable for optimizing the ligand structure to enhance its activity.

Quantitative Structure-Activity Relationship (QSAR) and QSAR Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activities

QSAR models have been successfully developed for various series of benzofuran derivatives to predict their biological activities. These models are typically built using a training set of compounds with known activities and then validated using a separate test set.

A 2D-QSAR study on a series of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles as inhibitors of CYP26A1, an enzyme involved in retinoic acid metabolism, identified key physicochemical parameters that influence their inhibitory activity. nih.gov The developed QSAR model, with a high coefficient of determination (R²), could predict the IC50 values of new compounds, thereby guiding the synthesis of more potent inhibitors. nih.gov

Another QSAR study on benzofuran/benzothiophene biphenyl (B1667301) derivatives as inhibitors of protein tyrosine phosphatase-1B (PTPase-1B), a target for diabetes treatment, established a statistically significant model. nih.gov The model highlighted the importance of specific physicochemical properties at different positions of the molecule for its inhibitory activity. nih.gov

Design of Novel Benzofuran Isocyanate Analogues with Optimized Potency

A well-validated QSAR model serves as a powerful tool for the rational design of new analogues with improved potency. By analyzing the descriptors in the QSAR equation, chemists can identify which structural modifications are likely to enhance the desired biological activity.

For example, a 3D-QSAR study on pyrazole (B372694) and benzofuran-based derivatives as acetylcholinesterase (AChE) inhibitors led to the design of a novel compound with significantly enhanced inhibitory potency. nih.gov The CoMFA and CoMSIA models provided insights into the steric, electrostatic, and hydrophobic fields that are crucial for activity, guiding the structural modifications of the lead compound. nih.gov

The insights gained from QSAR studies can be used to design novel benzofuran isocyanate analogues that, upon conversion to their final urea (B33335) or carbamate (B1207046) forms, are predicted to have superior biological activity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides valuable information about the stability and flexibility of the complex.

MD simulations have been employed to study the behavior of benzofuran derivatives within the binding sites of their target proteins. For instance, in a study of benzofuran derivatives as antitubercular agents targeting the NarL protein, MD simulations were performed on the most promising ligand-protein complex identified through docking. nih.gov The simulation, which ran for over 10 nanoseconds, confirmed that the compound remained stably bound within the active site, validating the docking results and suggesting its potential as a lead molecule. nih.gov

In another study, MD simulations of benzofuran ketone sulfamates in complex with aromatase, a breast cancer target, helped to explain the observed inhibitory activities. rsc.org The simulations revealed that the binding mode of these compounds influenced their inhibitory potency. rsc.org

The stability of ligand-protein complexes, as assessed by metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during MD simulations, provides a higher level of confidence in the predicted binding mode and the potential of a compound as a drug candidate.

Investigation of Dynamic Behavior and Conformational Ensembles

The dynamic behavior of this compound is largely governed by the rotational freedom around the single bond connecting the isocyanate group (-N=C=O) to the rigid benzofuran ring system. Conformational analysis, often performed using molecular mechanics force fields (like MMFF94S) or quantum mechanical methods, is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule. rsc.org

For this compound, the primary conformational degree of freedom is the dihedral angle defined by the atoms of the C4-C5-N-C bond. Computational scans of this dihedral angle can generate a potential energy surface, revealing the energy minima that correspond to stable conformers and the energy barriers that separate them. While the benzofuran system itself is largely planar, the isocyanate group may lie either in the plane of the ring or slightly out of plane. physchemres.org Semi-empirical methods can be used for an initial, rapid conformational search, followed by higher-level Density Functional Theory (DFT) optimizations for more accurate energy calculations. ifes.edu.br The results of such an analysis would indicate the preferred orientation of the isocyanate group relative to the benzofuran ring, which has implications for its reactivity and how it fits into a protein's active site.

Table 1: Hypothetical Conformational Analysis of this compound This table illustrates the type of data generated from a computational conformational analysis. Values are representative.

Conformer Dihedral Angle (C4-C5-N-C) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Planar) 0.00 75.3
2 (Perpendicular) 90° 2.50 1.2

Analysis of Protein-Ligand Complex Stability and Flexibility

Benzofuran-based molecules are recognized as potent inhibitors for a variety of protein targets, including kinases and viral polymerases. tandfonline.commdpi.com The isocyanate group of this compound can react with nucleophilic residues (like serine or lysine) on a protein surface to form a stable, covalent bond. Alternatively, non-covalent interactions can be studied by modeling the corresponding urea or carbamate derivatives.

Molecular dynamics (MD) simulations are a cornerstone technique for analyzing the stability and flexibility of a protein-ligand complex. frontiersin.org In a typical MD study, a system comprising the protein, the ligand, solvent (water), and ions is simulated over a period of nanoseconds to microseconds. tandfonline.commdpi.com Key metrics are analyzed to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot suggests the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues around their average position, highlighting flexible regions of the protein.

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): These methods estimate the free energy of binding, providing a quantitative measure of the affinity between the ligand and the protein. tandfonline.commdpi.com

These simulations provide atomic-level insights into the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand in the binding pocket, guiding the design of more potent inhibitors. mdpi.com

Table 2: Representative MD Simulation Data for a Benzofuran-Based Inhibitor Complex This table shows typical output metrics from an MD simulation used to evaluate complex stability. The data is illustrative.

System Average RMSD (Å) Key Interacting Residues Binding Free Energy (MM/GBSA, kcal/mol)
Protein + Benzofuran Derivative 1.8 ± 0.3 Tyr23, Leu88, Phe150 -75.40

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of molecules.

Elucidation of Reaction Mechanisms and Transition States in Synthesis and Reactions

The isocyanate group is highly electrophilic and readily reacts with nucleophiles like alcohols, amines, and water. itu.edu.trchemrxiv.org Quantum chemical calculations can map the entire potential energy surface for these reactions. mdpi.com For example, the reaction of this compound with an alcohol (e.g., methanol) to form a urethane (B1682113) can be modeled to elucidate the mechanism.

The process involves:

Locating Reactants and Products: The geometries of the starting materials (isocyanate and alcohol) and the final product (urethane) are optimized to find their lowest energy structures.

Identifying the Transition State (TS): A transition state search algorithm is used to find the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. mdpi.com

Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. mdpi.com

Studies on similar isocyanate reactions have shown that the reaction can proceed through a concerted mechanism via a four or six-membered cyclic transition state, often catalyzed by additional solvent or reactant molecules. mdpi.commdpi.com These calculations provide a deep understanding of the reaction kinetics and can explain how substituents on the aromatic ring influence reactivity. chemrxiv.org

Table 3: Hypothetical DFT-Calculated Energies for the Reaction of this compound with Methanol This table provides an example of energy values calculated to map a reaction pathway. Energies are relative to the reactants.

Species Description Relative Energy (kcal/mol)
Reactants Isocyanate + Methanol 0.0
Transition State (TS) Four-membered cyclic TS +28.7

Electronic Structure Analysis and Reactivity Descriptors

DFT calculations are used to analyze the electronic structure of this compound, yielding insights into its stability and reactivity. physchemres.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. jetir.org For an isocyanate, the LUMO is typically centered on the electrophilic carbon atom of the N=C=O group.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most positive region would be expected around the isocyanate carbon, confirming its high electrophilicity.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). jetir.orgresearchgate.net These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies. physchemres.org

Table 4: Calculated Quantum Chemical Properties and Reactivity Descriptors for this compound This table presents representative data from a DFT analysis. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311G+(d,p). jetir.orgmaterialsciencejournal.org

Parameter Description Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.45
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.25
Energy Gap (ΔE) ELUMO - EHOMO 4.20
Ionization Potential (I) -EHOMO 6.45
Electron Affinity (A) -ELUMO 2.25
Chemical Hardness (η) (I - A) / 2 2.10

NMR Predictor Software Validation and Application

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. researchgate.net

The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed with DFT. researchgate.netacs.org The calculation proceeds as follows:

The molecule's geometry is optimized at a high level of theory.

The GIAO calculation produces absolute magnetic shielding tensors for each nucleus.

These shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For novel or complex molecules like this compound, predicted spectra can be compared to experimental data to confirm the structure. Discrepancies between predicted and experimental shifts can indicate an incorrect structural assignment or highlight interesting electronic effects not captured by the computational model. Machine learning-based predictors, trained on large databases of experimental spectra, offer an alternative and increasingly accurate approach. acs.org

Table 5: Illustrative Comparison of Experimental vs. GIAO-Predicted ¹³C NMR Chemical Shifts (ppm) for this compound This table demonstrates how predicted NMR data is compared to experimental results for validation. The experimental values are hypothetical.

Carbon Atom Predicted δ (ppm) Experimental δ (ppm) Deviation (ppm)
C2 145.8 145.5 +0.3
C3 107.1 106.9 +0.2
C3a 128.0 127.8 +0.2
C4 112.5 112.3 +0.2
C5 131.5 131.2 +0.3
C6 120.3 120.5 -0.2
C7 125.1 124.9 +0.2
C7a 155.4 155.2 +0.2

Material Science and Advanced Functional Applications

Polymeric Applications of Isocyanate Functionality

The isocyanate group (-N=C=O) is exceptionally reactive towards nucleophiles, particularly hydroxyl and amine groups, forming urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is the foundation of polyurethane chemistry and offers a versatile tool for polymer synthesis.

Polyurethanes are a class of polymers synthesized through the reaction of diisocyanates or polyisocyanates with polyols. basf.com The properties of the resulting polyurethane, whether a flexible or rigid foam, are highly dependent on the structure of the isocyanate and polyol used. mdpi.comresearchgate.net Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are commonly used to produce rigid foams due to the rigidity they impart to the polymer backbone. basf.com

While direct studies on 1-Benzofuran-5-yl isocyanate in foam formulations are not prevalent, the use of a related compound, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, in the formulation of polyurethanes has been noted. smolecule.com This suggests that the benzofuran (B130515) moiety can be incorporated into polyurethane structures. The rigid and aromatic nature of the benzofuran core in this compound would likely contribute to the formation of hard segments in the polyurethane, a key characteristic for producing rigid foams with high thermal stability and mechanical strength. imt.sirsc.org In contrast, flexible foams typically utilize more flexible aliphatic isocyanates. basf.com The reaction of the isocyanate group with water, which produces carbon dioxide gas, is the fundamental mechanism for foam formation. rsc.org

Table 1: Key Components in Polyurethane Foam Formulation

ComponentFunctionExample Compounds
IsocyanateReacts with polyol to form urethane linkages; provides rigidity.Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI)
PolyolReacts with isocyanate; provides flexibility.Polyether polyols, Polyester polyols
Blowing AgentCreates the foam structure.Water, HFCs, HFOs
CatalystControls the rate of reaction.Amine compounds, Organometallic compounds
SurfactantStabilizes the foam cells.Silicone-based surfactants

The incorporation of the benzofuran moiety into polymer backbones is an active area of research due to the unique properties this heterocycle can confer. Benzofuran-containing polymers have been investigated for their thermal stability, and potential applications in electronics and photonics. researchgate.net The synthesis of polymers with benzofuro-benzofuran structures has been reported, highlighting the interest in these rigid, planar moieties for creating heat-stable polymers. researchgate.net

The reactive isocyanate group of this compound provides a direct route to incorporate the benzofuran unit into various polymer architectures, including polyurethanes, polyureas, and other copolymers. For instance, reaction with diols or diamines would lead to linear polymers, while reaction with multifunctional monomers could create cross-linked networks. The inherent rigidity of the benzofuran unit is expected to enhance the thermal stability and mechanical properties of the resulting polymers.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, enabling them to form inclusion complexes with a variety of guest molecules. mdpi.com To create insoluble cyclodextrin-based polymers for applications such as water purification and drug delivery, cross-linking agents are employed. Diisocyanates are effective cross-linkers for cyclodextrins, reacting with the hydroxyl groups on the cyclodextrin (B1172386) rim to form polyurethane networks. google.commdpi.comnih.govnih.gov

Commonly used diisocyanates for this purpose include aromatic linkers like 2,4-toluene diisocyanate (TDI) and aliphatic linkers such as 1,6-hexamethylene diisocyanate (HDI). nih.gov The choice of isocyanate influences the properties of the final cyclodextrin polymer. While there is no specific research detailing the use of this compound for cross-linking cyclodextrins, its monofunctional nature would allow it to be grafted onto the cyclodextrin structure, modifying its properties. To create a cross-linked network, a di- or poly-functional benzofuran isocyanate would be required. The incorporation of the benzofuran moiety could introduce specific binding interactions or fluorescent properties to the cyclodextrin polymer.

Advanced Functional Materials Development

The unique electronic and structural features of the benzofuran ring system make it a promising scaffold for the development of advanced functional materials, including sensors and analytical reagents.

Benzofuran and its derivatives are known to exhibit fluorescence, a property that can be harnessed for the development of chemical sensors. nih.gov The design of fluorescent probes often involves coupling a fluorophore (like a benzofuran derivative) to a recognition unit that selectively interacts with the target analyte. This interaction then modulates the fluorescence properties of the fluorophore, providing a detectable signal.

The isocyanate group of this compound is a versatile handle for attaching the benzofuran fluorophore to various recognition moieties. For example, it can react with amines or alcohols on a receptor designed to bind specific ions or molecules. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation could alter the fluorescence emission of the benzofuran unit, enabling detection. While specific fluorescent probes based on this compound have not been reported, the development of derivatization reagents with benzofurazan (B1196253) structures for fluorescence detection in HPLC highlights the potential of this class of compounds. researchgate.net

Derivatization is a technique used in analytical chemistry to modify an analyte to improve its detection or separation. sci-hub.se In HPLC, derivatization is often employed to attach a chromophore or fluorophore to an analyte that lacks a suitable detectable group. In mass spectrometry, derivatization can be used to enhance ionization efficiency and control fragmentation.

Isocyanates can be used as derivatizing agents for compounds containing active hydrogen atoms, such as alcohols and amines. aip.org The reaction of this compound with such analytes would form stable urethane or urea derivatives. The benzofuran moiety, being a chromophore, would allow for UV detection in HPLC. Furthermore, if the benzofuran unit imparts sufficient fluorescence, highly sensitive fluorescence detection would be possible.

For mass spectrometry, the introduction of the benzofuran group could influence the fragmentation pattern of the analyte, potentially leading to the formation of characteristic fragment ions that can be used for identification and quantification. researchgate.net The derivatization reaction would also increase the molecular weight of the analyte, shifting its mass-to-charge ratio to a region with less background interference. Although specific applications of this compound as a derivatization reagent are yet to be documented, the principles of derivatization chemistry suggest its potential in this analytical field.

Environmental Fate and Toxicological Research

Environmental Degradation Pathways of 1-Benzofuran-5-yl Isocyanate

The persistence and transformation of this compound in the environment are governed by its susceptibility to various degradation processes.

Hydrolysis and Reactivity with Water in Environmental Matrices

Isocyanates are characterized by their high reactivity towards nucleophiles, with water being a primary reactant in environmental settings. The isocyanate functional group (-N=C=O) readily reacts with water to form an unstable carbamic acid, which then decomposes to an amine (5-aminobenzofuran in this case) and carbon dioxide. This hydrolysis is a major degradation pathway for isocyanates in soil and aquatic environments. epa.govcdc.gov The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. For isocyanates in general, this reaction is typically rapid, ranging from minutes to a few hours in water. cdc.gov

Photodegradation and Biodegradation Potential

Photodegradation, the breakdown of compounds by light, may also contribute to the environmental fate of this compound. The benzofuran (B130515) structure can absorb ultraviolet (UV) light, which may lead to its degradation. nih.gov For instance, vapor-phase benzofuran is known to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 10 hours. nih.gov While specific studies on this compound are not available, it is plausible that similar photochemical processes could occur.

Biodegradation of isocyanates is generally not considered a significant environmental fate process. epa.gov However, the degradation products of hydrolysis, such as the corresponding amine, may be more amenable to microbial breakdown. The aerobic and anaerobic biodegradation of the benzofuran moiety itself has been observed, though it can be a slow process. nih.gov

Environmental Mobility and Distribution in Soil and Aquatic Systems

The mobility of this compound in the environment is largely dictated by its rapid hydrolysis. Any release to soil or water would likely result in a swift reaction to form the less mobile 5-aminobenzofuran. Isocyanates themselves are not expected to persist long enough for significant transport to occur. cdc.gov The resulting amine's mobility would then depend on its own chemical properties, such as its solubility and soil adsorption coefficient.

Toxicological Research and Risk Assessment of Isocyanate Exposure

Isocyanates as a chemical class are well-documented for their potential to cause adverse health effects, primarily related to sensitization and irritation. ca.govresearchgate.net

Investigation of Sensitization Potential (Respiratory and Skin)

Isocyanates are a leading cause of occupational asthma, a type of respiratory sensitization. ca.govcdc.govnih.govnih.gov Inhalation is a primary route of exposure that can lead to sensitization, where subsequent exposures, even at very low levels, can trigger severe asthmatic reactions. ca.govresearchgate.net Skin contact is also a significant route for sensitization. cdc.govnih.govsemanticscholar.orgnih.gov Dermal exposure can lead to the development of allergic contact dermatitis and may also contribute to respiratory sensitization. cdc.govlifelinecelltech.com Although no specific studies on the sensitization potential of this compound were found, its isocyanate group strongly suggests a high potential for both respiratory and skin sensitization.

Table 1: General Toxicological Effects of Isocyanates

Effect Description
Respiratory Sensitization Can cause occupational asthma, where subsequent low-level exposure can trigger severe reactions. ca.govnih.gov
Skin Sensitization Can lead to allergic contact dermatitis and may contribute to respiratory sensitization. cdc.govlifelinecelltech.com

| Irritation | Can cause irritation to the skin, eyes, and respiratory tract. ca.govresearchgate.net |

This table is based on the general properties of the isocyanate chemical class, as specific data for this compound is not available.

Assessment of Irritant Properties to Skin, Eyes, and Respiratory Tract

Isocyanates are known irritants to the skin, eyes, and respiratory tract. ca.govresearchgate.net Direct contact can cause redness, itching, and inflammation of the skin. lifelinecelltech.com Inhalation of isocyanate vapors or aerosols can lead to irritation of the nose, throat, and lungs, resulting in symptoms such as coughing, shortness of breath, and chest tightness. ca.gov Eye contact with isocyanates can cause severe irritation and potential damage. nih.gov Phenyl isocyanate, an analogous aromatic isocyanate, is described as very irritating to the skin, eyes, and mucous membranes. nih.gov Given these characteristics of the isocyanate group, this compound is expected to exhibit similar irritant properties.

Table 2: Mentioned Compounds

Compound Name
This compound
5-aminobenzofuran
Benzofuran
Phenyl isocyanate
Carbamic acid

Study of Acute and Chronic Systemic Toxicity and Organ-Specific Effects

Currently, there is a significant lack of published scientific literature detailing the specific acute and chronic systemic toxicity of this compound. Toxicological assessments for this particular compound have not been made publicly available. However, its chemical structure, featuring an aromatic benzofuran ring system and a highly reactive isocyanate functional group, allows for predictions of its likely toxicological profile based on the well-documented effects of related compounds, particularly aromatic isocyanates.

Isocyanates are recognized as potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract. cdc.govosha.govhseni.gov.uknsw.gov.au The primary target of isocyanate toxicity is the respiratory system. epa.gov Acute, short-term inhalation can lead to irritation of the nose and throat, coughing, wheezing, shortness of breath, and chest tightness. osha.govhseni.gov.uknsw.gov.au Direct contact with the skin and eyes can result in significant irritation, inflammation, contact conjunctivitis, and blistering. cdc.govhseni.gov.uknsw.gov.au

Chronic exposure to isocyanates is primarily associated with sensitization and the development of occupational asthma, which can be triggered by subsequent exposure to even very low concentrations. hseni.gov.ukca.govnih.gov Long-term exposure may also lead to chronic lung damage. nsw.gov.au While the primary effects are localized to the respiratory tract, systemic reactions have been reported after exposure to polyisocyanates, including symptoms like fever, malaise, and headache. nih.gov Some isocyanates, such as Toluene (B28343) diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI), are suspected of causing cancer. nsw.gov.auca.gov Given that this compound is an aromatic isocyanate, it is plausible that it shares these hazardous properties. The benzofuran moiety itself is found in many biologically active compounds, but its specific contribution to the systemic toxicity of this isocyanate has not been studied. scienceopen.comrsc.org

Table 1: Expected Organ-Specific Effects Based on Aromatic Isocyanate Toxicity

Target Organ System Potential Acute Effects Potential Chronic Effects
Respiratory System Irritation of nose, throat, and lungs; coughing; wheezing; shortness of breath; chest tightness. osha.govhseni.gov.uknsw.gov.au Respiratory sensitization; occupational asthma; chronic lung damage. nsw.gov.auepa.govca.gov
Skin (Dermal) Irritation; inflammation; blistering; dermatitis. cdc.govhseni.gov.uknih.gov Dermal sensitization; allergic contact dermatitis. epa.govnih.gov
Eyes (Ocular) Irritation; severe conjunctivitis. hseni.gov.uknsw.gov.au Recurring sore or watering eyes as a sign of sensitization. hseni.gov.uk
Systemic Headaches; gastrointestinal distress (nausea, vomiting). nsw.gov.aunih.gov Potential for liver and kidney effects with some isocyanates. nsw.gov.au

Research on Reproductive and Developmental Toxicity

There are no specific studies available in the published scientific literature that investigate the reproductive and developmental toxicity of this compound. Research in this area has focused on other isocyanates, most notably methyl isocyanate (MIC) following the industrial accident in Bhopal, India. ca.gov

Studies on pregnant women exposed to MIC in Bhopal indicated an increased rate of spontaneous abortions and neonatal mortality, suggesting developmental effects. ca.govnih.gov Animal studies with MIC have corroborated these findings, showing increased fetal death and decreased neonatal survival in mice exposed via inhalation during gestation. nih.gov Exposure of pregnant mice to MIC also resulted in complete resorption of fetuses at certain concentrations. nih.gov These findings provide strong evidence that MIC has significant developmental and reproductive toxicity. ca.gov

Neurotoxicity Studies Associated with Isocyanate Exposure

No dedicated neurotoxicity studies have been published for this compound. However, research on other isocyanates and on different benzofuran derivatives provides some context for potential neurotoxic effects.

Exposure to various isocyanates has been associated with neurotoxic symptoms. Acute exposure to high levels of isocyanate vapor can lead to lightheadedness, headache, and insomnia. basicmedicalkey.com Chronic exposures have been linked to alterations in the central and peripheral nervous systems. basicmedicalkey.com While the evidence for a causal link between diisocyanate exposure and primary neurotoxic effects is considered insufficient by some systematic reviews, case reports have described symptoms such as headaches, irritability, forgetfulness, and concentration difficulties in individuals with isocyanate-induced occupational asthma. basicmedicalkey.com

Separately, the benzofuran chemical family encompasses a wide range of compounds with diverse biological activities, including some that are neuroactive. For instance, certain synthetic benzofuran derivatives have been investigated for their neuroprotective properties in cell culture models. nih.govresearchgate.netnih.gov Conversely, other benzofuran derivatives, such as N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB), are known for their psychoactive properties and acute toxicity, which includes agitation, disorientation, and convulsions. nih.govresearchgate.net

The potential neurotoxicity of this compound is therefore undetermined. It would depend on the combined influence of the isocyanate group and the specific benzofuran structure, and whether the compound can cross the blood-brain barrier to exert effects on the nervous system.

Analytical Monitoring Methods for this compound in Environmental Samples

While no standardized methods have been published specifically for the analysis of this compound in environmental samples, established analytical methodologies for other isocyanates are readily adaptable. The high reactivity of the isocyanate group necessitates a common analytical strategy: immediate derivatization upon sample collection to form a stable urea (B33335) derivative, followed by laboratory analysis. researchgate.netnih.govgoogle.com

The general approach involves drawing an environmental air sample through a filter or impinger containing a derivatizing reagent. For soil or water samples, an extraction step would be followed by derivatization. The stable derivative is then analyzed, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govepa.gov

Key Components of Isocyanate Analytical Methods:

Sampling and Derivatization: The sample is collected on a medium impregnated with a derivatizing agent. This agent reacts with the isocyanate group (-NCO) to form a stable, non-reactive product for transport and analysis.

Sample Preparation: In the laboratory, the derivative is extracted from the sampling medium using a suitable solvent, such as acetonitrile (B52724) or methylene chloride. nih.govepa.gov The extract may be concentrated to improve detection limits.

Chromatographic Separation: The extract is injected into an HPLC or LC-MS/MS system. A column (e.g., C18) separates the derivatized analyte from other components in the sample matrix.

Detection: The separated derivative is identified and quantified. HPLC systems often use ultraviolet (UV) and fluorescence detectors in series, as the aromatic derivatizing agents are typically fluorescent. google.com LC-MS/MS provides higher selectivity and sensitivity by measuring the specific mass-to-charge ratio of the derivative. nih.gov

Table 2: Common Derivatizing Reagents and Analytical Techniques for Isocyanates

Derivatizing Reagent Abbreviation Typical Analytical Technique Key Features
1-(9-Anthracenylmethyl)piperazine MAP HPLC with Fluorescence/UV Detection Provides a highly fluorescent derivative, enabling sensitive detection. google.com
1-(2-Methoxyphenyl)piperazine MOPP LC-MS/MS or HPLC-UV A widely used reagent for various isocyanates. researchgate.net
Dibutylamine DBA LC-MS/MS Effective for derivatizing isocyanates in product samples for quantification. nih.gov
Tryptamine - HPLC with Fluorescence/Electrochemical Detection Offers selective detection capabilities. google.com

A validated method for this compound would require optimizing these general procedures, including selecting the most efficient derivatizing reagent, developing specific chromatographic conditions, and establishing quantification parameters using a synthesized standard of the derivatized compound.

Remediation Strategies for Isocyanate Contamination in Environmental Settings

Specific remediation strategies for this compound have not been documented. However, established protocols for managing spills and contamination from other isocyanates are applicable due to the shared reactivity of the isocyanate functional group. The primary goal of remediation is to contain the spill and neutralize the reactive isocyanate groups to form more stable, less hazardous compounds like ureas or urethanes.

General Steps for Isocyanate Spill Remediation:

Containment: The first step is to control the spread of the contaminant. For liquid spills, this involves creating dikes or using absorbent booms to confine the material. The area should be well-ventilated to disperse hazardous vapors.

Absorption: The spilled material should be covered with an inert absorbent material. Suitable materials include sawdust, clay, sand, or commercial all-purpose absorbents. Materials like cement powder should be avoided.

Neutralization (Decontamination): After absorption, a decontamination solution is applied to neutralize the reactive isocyanate. These solutions typically have an alkaline pH and may contain an alcohol to facilitate the reaction. The reaction produces carbon dioxide gas, so sealed containers must be avoided to prevent pressure buildup.

Commonly used decontamination solutions include:

A mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.

A mixture of 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and water. Use of ammonia requires good ventilation.

A solution containing water, a solvent like isopropyl alcohol or 2-butoxyethanol, and a base like ammonia.

Disposal: The neutralized absorbent material should be collected into open-top drums, which are left unsealed to allow for the escape of any carbon dioxide produced during the reaction. The waste must be disposed of as hazardous material in accordance with local, state, and federal regulations.

For contamination of soil or water, remediation would be more complex, potentially involving excavation of contaminated soil followed by treatment, or in-situ chemical oxidation for water contamination. For instance, the Fenton process, which uses iron and hydrogen peroxide to create highly reactive hydroxyl radicals, has been used to degrade other complex organic contaminants like the benzofuran-based pesticide carbofuran (B1668357) and could potentially be adapted. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzofuran-5-yl isocyanate, and how can purity be validated?

  • Methodology : Common synthesis involves the reaction of 1-Benzofuran-5-carboxylic acid with phosgene or its derivatives (e.g., triphosgene) to form the carbonyl chloride intermediate, followed by treatment with ammonia to yield the isocyanate. Purity validation typically employs gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect residual solvents or byproducts. Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the isocyanate group (NCO stretch ~2270 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : Store under inert gas (argon/nitrogen) in moisture-free, airtight containers at temperatures ≤4°C. Reactivity with water necessitates rigorous drying of solvents and glassware. Use Schlenk lines or gloveboxes for sensitive manipulations. Monitor stability via periodic FTIR or HPLC to detect hydrolysis products (e.g., ureas or amines) .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodology : Indirect GC analysis (via derivatization with n-dibutylamine, followed by quantification of unreacted amine) is preferred due to the compound’s thermal lability. For non-volatile matrices, reverse-phase HPLC with UV detection (λ = 240–260 nm) offers reliable quantification. Calibration curves should use freshly prepared standards to account for hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during isocyanate-mediated reactions?

  • Methodology : Discrepancies in reaction rates (e.g., unexpected inhibition or acceleration) may arise from trace moisture, solvent polarity, or competing side reactions. Use in-situ FTIR or Raman spectroscopy to monitor NCO consumption in real time. Computational modeling (DFT or MD simulations) can identify transition states or solvent effects influencing reactivity .

Q. What strategies mitigate interference from hydrolysis products in biological assays involving this compound?

  • Methodology : Pre-quench reaction mixtures with excess anhydrous methanol to convert residual isocyanate to stable urethanes. For cellular studies, employ LC-MS/MS to differentiate intact isocyanate from hydrolysis-derived amines. Use silica-based scavengers (e.g., SiliaBond Isocyanate) to remove unreacted isocyanate post-synthesis .

Q. How do structural modifications of this compound impact its reactivity in polymer synthesis?

  • Methodology : Introduce electron-withdrawing/donating substituents on the benzofuran ring to modulate electrophilicity. Compare polymerization rates via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) . For urethane formation, track NCO conversion using FTIR kinetics and correlate with crosslink density via swelling experiments .

Data Interpretation Challenges

Q. Why might specific IgE antibodies fail to detect occupational sensitization to this compound?

  • Methodology : Isocyanates often form hapten-protein conjugates in vivo, but epitope specificity varies. Use custom MDI-albumin conjugates (analogous to methylenediphenyl diisocyanate studies) in fluorescence enzyme immunoassays (FEIA) to improve sensitivity. Cross-validate with clinical symptoms and FEV1/FVC spirometry ratios to distinguish asthma from hypersensitivity pneumonitis .

Q. How can researchers optimize column conditions for separating isocyanate derivatives in complex matrices?

  • Methodology : For GC, use DB-5MS capillary columns (low polarity) with programmed heating (50°C → 300°C at 10°C/min). For HPLC, C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) enhance resolution. Validate with tandem MS to confirm peak identity and minimize co-elution artifacts .

Safety and Compliance

Q. What exposure controls are critical when handling this compound in aerosol-generating processes?

  • Methodology : Use fume hoods with HEPA filtration and monitor airborne concentrations via OSHA Method 42 . Personal protective equipment (PPE) must include nitrile gloves , Teflon-coated respirators , and sealed goggles . Implement biological monitoring (urinary hexamethylene diamine) for chronic exposure assessment .

Tables for Key Data

Property Value/Method Reference
Molecular Weight159.14 g/mol
CAS Number499770-79-5
FTIR NCO Stretch~2270 cm⁻¹
HPLC Retention Time (C18)8.2 min (ACN:H₂O = 70:30)
Thermal Decomposition Onset180°C (TGA, N₂ atmosphere)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzofuran-5-yl isocyanate
Reactant of Route 2
Reactant of Route 2
1-Benzofuran-5-yl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.